molecular formula C10H10ClNS B1432476 (5-Chloro-3-methyl-1-benzothiophen-2-yl)methanamine CAS No. 1518126-18-5

(5-Chloro-3-methyl-1-benzothiophen-2-yl)methanamine

Cat. No. B1432476
CAS RN: 1518126-18-5
M. Wt: 211.71 g/mol
InChI Key: DINIHPVXSYVZQU-UHFFFAOYSA-N
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Description

(5-Chloro-3-methyl-1-benzothiophen-2-yl)methanamine, also known as 5CM1BT, is a relatively new and exciting compound in the world of scientific research. It has been used in a variety of experiments, ranging from synthesizing new materials to understanding the biochemical and physiological effects of compounds.

Scientific Research Applications

Pharmaceutical Research

This compound, with its unique benzothiophene structure, is being explored for its potential in pharmaceutical applications. Its analogs have shown promise in the development of new therapeutic agents due to their bioactive properties . The presence of the chloro and methyl groups may influence its binding affinity to various biological targets, making it a candidate for drug discovery projects.

Material Science

In material science, the compound’s molecular structure could be utilized in the synthesis of novel organic materials. Its potential to act as a building block for conducting polymers or as a ligand in metal-organic frameworks (MOFs) is of particular interest due to the electron-rich nature of the benzothiophene moiety.

Chemical Synthesis

As a reagent, (5-Chloro-3-methyl-1-benzothiophen-2-yl)methanamine can be used in various chemical synthesis pathways. It could serve as an intermediate in the production of more complex molecules, especially in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals .

Analytical Chemistry

In analytical chemistry, this compound could be employed as a standard or reference material in chromatography and spectroscopy. Its well-defined structure and properties make it suitable for calibrating instruments and validating analytical methods .

Agrochemical Research

The structural analogs of benzothiophene have been studied for their anti-fungal and herbicidal activities. This compound could be investigated for its efficacy in protecting crops from pests and diseases, contributing to the development of new agrochemicals .

Biological Studies

The compound’s interaction with biological systems, such as enzymes and receptors, can be studied to understand its pharmacokinetics and pharmacodynamics. Research in this area could lead to insights into its metabolism, toxicity, and potential side effects, which are crucial for drug development .

properties

IUPAC Name

(5-chloro-3-methyl-1-benzothiophen-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNS/c1-6-8-4-7(11)2-3-9(8)13-10(6)5-12/h2-4H,5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DINIHPVXSYVZQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C=C(C=C2)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chloro-3-methyl-1-benzothiophen-2-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.